2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride
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Overview
Description
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride is a chemical compound with the molecular formula C9H11F2NO2·HCl It is known for its unique structural features, which include a difluorinated indane ring system fused with a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indane Ring: The initial step involves the formation of the indane ring system through a cyclization reaction.
Introduction of Fluorine Atoms: The difluorination of the indane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of the Dioxane Moiety: The dioxane ring is introduced through a cyclization reaction involving appropriate diol precursors.
Methylation: The amine group is methylated using methyl iodide or similar methylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved include signal transduction pathways and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-1,3-dioxaindan-5-amine
- 2,2-difluoro-N-methyl-1,3-dioxaindan-5-yl methylamine hydrochloride
Uniqueness
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both difluorinated and dioxane moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2562356-75-4 |
---|---|
Molecular Formula |
C8H8ClF2NO2 |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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